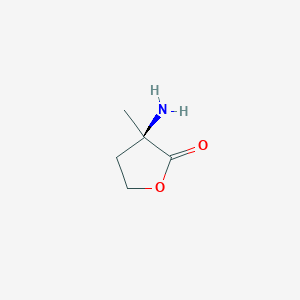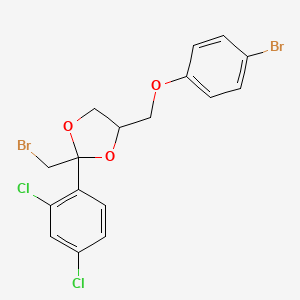
(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Bromomethyl and Bromophenoxymethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate brominated reagents.
Incorporation of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a dichlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Azides, thiols, and other substituted derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (Z)-2-(Bromomethyl)-4-(4-chlorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- (Z)-2-(Bromomethyl)-4-(4-fluorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Uniqueness
The presence of both bromine and chlorine atoms in (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane may impart unique reactivity and properties compared to similar compounds with different halogen substitutions.
属性
CAS 编号 |
59363-05-2 |
|---|---|
分子式 |
C17H14Br2Cl2O3 |
分子量 |
497.0 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4-[(4-bromophenoxy)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H14Br2Cl2O3/c18-10-17(15-6-3-12(20)7-16(15)21)23-9-14(24-17)8-22-13-4-1-11(19)2-5-13/h1-7,14H,8-10H2 |
InChI 键 |
IRAFXGAHTMFJLR-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
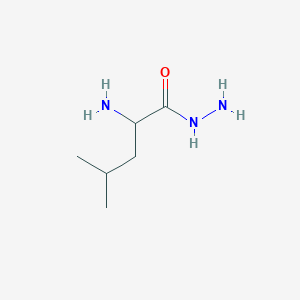
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
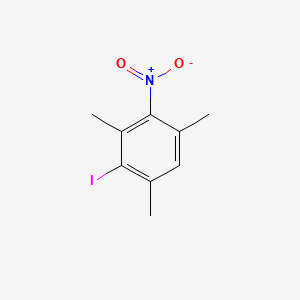

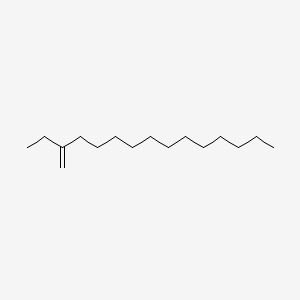
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
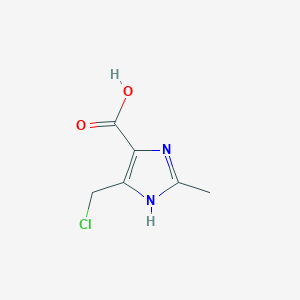
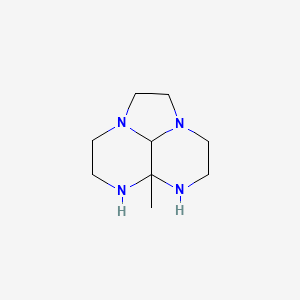
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
